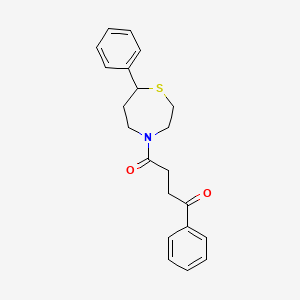

1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione

Description

Properties

IUPAC Name |

1-phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c23-19(17-7-3-1-4-8-17)11-12-21(24)22-14-13-20(25-16-15-22)18-9-5-2-6-10-18/h1-10,20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRQZZGMROFLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione, differing in heterocyclic rings, substituents, or core modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Heterocyclic Ring Modifications

- Piperidine vs. Thiazepane : The replacement of piperidine (six-membered, nitrogen-only) with 1,4-thiazepane (seven-membered, S/N) introduces conformational flexibility and altered electronic properties. For example, MK88 (piperidine-based) demonstrated glucose uptake modulation, suggesting that thiazepane analogs may exhibit distinct binding interactions due to sulfur’s polarizability .

Substituent Effects

- Aryl Groups: The target compound’s phenyl groups contrast with chlorophenyl (), fluorophenyl (), and thiophene () substituents. Fluorinated analogs () show enhanced lipophilicity and bioavailability, a trait absent in the non-fluorinated target compound .

Pharmacological and Industrial Potential

- Biological Activity : MK88’s glucose uptake activity () suggests that the target compound’s phenyl-thiazepane combination could be optimized for similar metabolic targets.

Biological Activity

1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by diverse sources and presented in a structured format.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione is . The compound features a thiazepane ring, which is known for its diverse biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds containing thiazepane rings exhibit significant antimicrobial properties. A study conducted by Viana et al. demonstrated that derivatives of thiazepanes showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione has been studied for its anticancer potential. In vitro studies revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokine production in macrophages, indicating a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione was tested against clinical isolates of E. coli and S. aureus . The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both bacteria, demonstrating significant activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Study

A study involving the treatment of human breast cancer cell lines (MCF-7) with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. At a concentration of 50 µM, cell viability decreased by approximately 60%, with accompanying morphological changes indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-4-(7-phenyl-1,4-thiazepan-4-yl)butane-1,4-dione, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiazepane rings and ketone functionalization. Key reagents include sodium hydride (for deprotonation), palladium catalysts (for cross-coupling), and ethanol/NaOH mixtures (for thiazepane ring formation) . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMSO for polar intermediates), and reaction time (8–12 hours). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the thiazepane ring conformation and phenyl group substitution patterns. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for accurate mass determination). X-ray crystallography provides absolute stereochemical configuration, critical for correlating structure with biological activity .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

- Methodological Answer : In vitro assays using cancer cell lines (e.g., MTT assay for cytotoxicity) and bacterial strains (e.g., MIC tests for antimicrobial activity) are standard. Computational modeling (molecular docking) predicts interactions with targets like kinase enzymes or GPCRs. Fluorinated phenyl groups in analogous compounds enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can contradictory data on the compound’s chemical stability be resolved?

- Methodological Answer : Stability studies under varying pH (2–12), temperature (25–60°C), and light exposure identify degradation pathways. For example, hydrolysis of the ketone group may occur in acidic conditions, detected via HPLC tracking of degradation products. Contradictions arise from solvent choice (e.g., DMSO stabilizes intermediates but may react under heat), necessitating stress-testing protocols .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., apoptosis-related proteins) and assess activity loss. Surface plasmon resonance (SPR) measures binding kinetics to purified receptors. For in vivo models, pharmacokinetic profiling (plasma half-life, tissue distribution) in rodents clarifies bioavailability limitations .

Q. How do structural modifications (e.g., fluorination, heterocyclic substitutions) impact activity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies compare analogs:

- Fluorination : Increases metabolic stability and target affinity (logP reduction by 0.5–1.0 units) .

- Thiophene/isoxazole substitutions : Alter π-π stacking interactions, measured via crystallography and computational electrostatic potential maps .

Design combinatorial libraries using solid-phase synthesis and screen via high-throughput assays .

Q. What strategies mitigate solubility challenges during in vivo studies?

- Methodological Answer : Co-solvents (e.g., PEG-400) or nanoparticle formulations (liposomes, PLGA carriers) improve aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) predict absorption rates. For analogs with poor solubility, prodrug strategies (e.g., esterification of ketones) enhance bioavailability .

Q. How can researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer : Reproducibility requires standardized protocols:

- Step-by-step monitoring : TLC or inline IR spectroscopy detects intermediate formation.

- Quality control : LC-MS purity thresholds (>95%) and strict exclusion of moisture/oxygen.

Discrepancies often stem from reagent purity (e.g., Pd catalyst lot variations) or unoptimized workup steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.